Ciforadenant - 1202402-40-1

Ciforadenant

Catalog Number: EVT-264741
CAS Number: 1202402-40-1
Molecular Formula: C20H21N7O3
Molecular Weight: 407.434
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ciforadenant is a small molecule classified as an adenosine A2A receptor (ADORA2A) antagonist. [] It is currently being investigated for its potential antineoplastic activity. [] In the field of scientific research, ciforadenant serves as a valuable tool for studying adenosine signaling pathways and their role in immune regulation, particularly within the context of the tumor microenvironment.

Mechanism of Action

Ciforadenant exerts its effects by selectively and reversibly binding to ADORA2A. [] These receptors are found on the surface of various immune cells, including T lymphocytes, natural killer (NK) cells, macrophages, and dendritic cells (DCs). [] In the tumor microenvironment (TME), tumor cells release adenosine, which can suppress the anti-tumor activity of these immune cells by binding to ADORA2A. Ciforadenant prevents this adenosine-mediated immunosuppression by blocking the interaction between adenosine and ADORA2A. [] This blockade allows the immune system to mount a more effective anti-tumor response. []

Applications

Ciforadenant is used in research to explore how blocking adenosine signaling through ADORA2A can enhance the effectiveness of cancer immunotherapy. [] Studies have explored its use in combination with other immunotherapies, such as PD-1 inhibitors like atezolizumab and nivolumab, as well as CTLA-4 inhibitors like ipilimumab. [, , ]

Identifying Predictive Biomarkers of Response

Research utilizes ciforadenant to identify potential biomarkers that can predict which patients are most likely to benefit from ADORA2A antagonist therapy. For example, studies have investigated the association between an adenosine-regulated gene expression signature in tumor biopsies and clinical responses to ciforadenant. [] Another area of investigation is the role of CD68+ tumor-associated myeloid cells as a potential target of adenosine signaling and their association with ciforadenant response. []

While much of the research on ciforadenant has focused on renal cell carcinoma (RCC), studies are also exploring its potential in other cancer types, such as metastatic castration-resistant prostate cancer (mCRPC). []

Adenosine

Compound Description: Adenosine is a naturally occurring purine nucleoside that plays a crucial role in various physiological processes, including cellular energy transfer and signaling. In the context of cancer, adenosine is known to accumulate in the tumor microenvironment (TME) and exert immunosuppressive effects by binding to adenosine receptors on immune cells [, , , , ]. This adenosine-mediated immunosuppression contributes to tumor immune evasion and resistance to immunotherapy.

Relevance: Adenosine is a key endogenous ligand for the adenosine A2A receptor (ADORA2A), which is the target of Ciforadenant [, , , , ]. Ciforadenant acts as a competitive antagonist, blocking adenosine from binding to ADORA2A and inhibiting its immunosuppressive effects within the TME [, , , , ].

5’(N-ethylcarboxamido)adenosine (NECA)

Compound Description: NECA is a stable adenosine analog that acts as a non-selective agonist for adenosine receptors, including the A2A receptor [].

Relevance: NECA is used as a tool compound in research to stimulate adenosine receptors and investigate the effects of adenosine signaling []. It helps to understand the mechanism of action of Ciforadenant, which specifically blocks the A2A receptor to counteract the immunosuppressive effects of adenosine [].

Atezolizumab

Compound Description: Atezolizumab is a monoclonal antibody that blocks programmed death-ligand 1 (PD-L1), an immune checkpoint protein [, ]. It is an FDA-approved immunotherapy used in the treatment of various cancers, including renal cell carcinoma (RCC).

Relevance: Atezolizumab has been investigated in combination with Ciforadenant in clinical trials for the treatment of advanced metastatic castration-resistant prostate cancer (mCRPC) and RCC [, ]. The rationale behind combining these agents is to target two distinct immune checkpoint pathways (adenosine and PD-1/PD-L1) to enhance antitumor immunity [, ].

Ipilimumab

Compound Description: Ipilimumab is a monoclonal antibody that blocks cytotoxic T-lymphocyte-associated protein 4 (CTLA-4), another immune checkpoint protein []. It is FDA-approved for the treatment of several types of cancer, including melanoma and RCC.

Relevance: Similar to Atezolizumab, Ipilimumab has been explored in combination with Ciforadenant, along with Nivolumab, in clinical trials for the treatment of advanced RCC []. The combination aims to enhance antitumor responses by targeting both CTLA-4 and ADORA2A, thereby releasing the brakes on the immune system and promoting tumor cell killing [].

Nivolumab

Compound Description: Nivolumab is a monoclonal antibody that blocks programmed cell death protein 1 (PD-1), an immune checkpoint protein expressed on T cells []. Like Atezolizumab and Ipilimumab, it is an FDA-approved immunotherapy used in the treatment of various cancers, including RCC.

Relevance: Nivolumab, alongside Ipilimumab, has been investigated in combination with Ciforadenant in clinical trials for the treatment of advanced RCC []. This triple combination therapy seeks to enhance antitumor immune responses by targeting multiple immune checkpoint pathways (CTLA-4, PD-1, and ADORA2A) simultaneously [].

Properties

CAS Number

1202402-40-1

Product Name

Ciforadenant

IUPAC Name

7-(5-methylfuran-2-yl)-3-[[6-[[(3S)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methyl]triazolo[4,5-d]pyrimidin-5-amine

Molecular Formula

C20H21N7O3

Molecular Weight

407.434

InChI

InChI=1S/C20H21N7O3/c1-12-5-6-16(30-12)17-18-19(24-20(21)23-17)27(26-25-18)9-13-3-2-4-14(22-13)10-29-15-7-8-28-11-15/h2-6,15H,7-11H2,1H3,(H2,21,23,24)/t15-/m0/s1

InChI Key

KURQKNMKCGYWRJ-HNNXBMFYSA-N

SMILES

CC1=CC=C(O1)C2=C3C(=NC(=N2)N)N(N=N3)CC4=NC(=CC=C4)COC5CCOC5

Solubility

Soluble in DMSO

Synonyms

CPI-444; CPI 444; CPI444; V81444; V-81444; V 81444; ciforadenant;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.